Bicyclo[3.3.1]nonane-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.3.1]nonane-2,6-diamine is a bicyclic organic compound characterized by a rigid, cage-like structure. This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and physical properties. The bicyclo[3.3.1]nonane scaffold is found in various natural products and synthetic compounds, making it a subject of interest in organic chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[3.3.1]nonane-2,6-diamine can be synthesized through several methods. One common approach involves the Schmidt rearrangement of bicyclo[3.3.1]nonane dicarboxylic acid. This reaction typically requires acidic conditions and results in the formation of the desired diamine compound . Another method involves the reduction of 3-oximinobicyclo[3.3.1]nonane-7-carboxylic acid, followed by the reduction of the oximino group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.3.1]nonane-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.3.1]nonane-2,6-diamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which bicyclo[3.3.1]nonane-2,6-diamine exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity . The rigid structure of the compound allows for precise interactions with target molecules, enhancing its efficacy in various applications .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.3.1]nonane-2,6-diamine can be compared with other similar compounds, such as:
Bicyclo[3.3.1]nonane-2,6-diol: This compound has hydroxyl groups instead of amine groups, leading to different chemical properties and reactivity.
Bicyclo[3.3.1]nonane-2,6-dione: The presence of ketone groups in this compound results in distinct reactivity and applications compared to the diamine.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: This compound has additional methyl groups, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H18N2 |
---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
bicyclo[3.3.1]nonane-2,6-diamine |
InChI |
InChI=1S/C9H18N2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-9H,1-5,10-11H2 |
InChI-Schlüssel |
ZLASPSJALPMJKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2CCC(C1C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.